N,N-dimethylthiophene-3-carboxamide N,N-dimethylthiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 59906-37-5
VCID: VC3804119
InChI: InChI=1S/C7H9NOS/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3
SMILES: CN(C)C(=O)C1=CSC=C1
Molecular Formula: C7H9NOS
Molecular Weight: 155.22 g/mol

N,N-dimethylthiophene-3-carboxamide

CAS No.: 59906-37-5

Cat. No.: VC3804119

Molecular Formula: C7H9NOS

Molecular Weight: 155.22 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethylthiophene-3-carboxamide - 59906-37-5

Specification

CAS No. 59906-37-5
Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
IUPAC Name N,N-dimethylthiophene-3-carboxamide
Standard InChI InChI=1S/C7H9NOS/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3
Standard InChI Key CMZHFIPCSRETSP-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CSC=C1
Canonical SMILES CN(C)C(=O)C1=CSC=C1

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N,N-Dimethylthiophene-3-carboxamide is defined by its thiophene backbone—a five-membered aromatic ring containing one sulfur atom—and a carboxamide group at the 3-position, where the nitrogen atom is substituted with two methyl groups. Key identifiers include:

PropertyValueSource
CAS Registry Number59906-37-5
IUPAC NameN,N-dimethylthiophene-3-carboxamide
Molecular FormulaC7H9NOS\text{C}_7\text{H}_9\text{NOS}
SMILES NotationCN(C)C(=O)C1=CSC=C1
InChIKeyCMZHFIPCSRETSP-UHFFFAOYSA-N

The planar thiophene ring contributes to aromatic stability, while the electron-withdrawing carboxamide group influences reactivity at the α-positions of the ring .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of N,N-dimethylthiophene-3-carboxamide derivatives often involves cyclization reactions or functionalization of preformed thiophene rings. A patented method for analogous thiophenes involves:

  • Mercaptoketone Formation: Reacting α-haloketones (e.g., 3-chloro-2-butanone) with sodium hydrosulfide (NaSH) in a biphasic system (water/toluene) to yield α-mercaptoketones .

  • Cyclization with Acrylates: Treating the mercaptoketone with methyl-3-methoxyacrylate in the presence of sodium methoxide (NaOMe) to form tetrahydrothiophene intermediates .

  • Aromatization: Acid-catalyzed dehydration (e.g., HCl) converts tetrahydrothiophenes to aromatic thiophenes .

For N,N-dimethylthiophene-3-carboxamide specifically, subsequent amidation of a thiophene-3-carboxylic acid precursor with dimethylamine would introduce the dimethylcarboxamide group .

Optimization Challenges

  • Solvent Selection: Aprotic solvents like toluene enhance reaction efficiency by minimizing side reactions .

  • Base Catalysis: Alkoxide bases (e.g., NaOMe) at 0.025–0.2 equivalents improve yields of tetrahydrothiophene intermediates .

  • Temperature Control: Maintaining reactions below 35°C prevents decomposition of sensitive intermediates .

Applications and Functional Derivatives

Agrochemical Intermediates

Thiophene carboxamides serve as precursors in fungicide synthesis. For example, U.S. Patent 5,486,621 describes 3-carbomethoxy-4,5-dimethylthiophene as a key intermediate for antifungal agents . While N,N-dimethylthiophene-3-carboxamide itself is not directly cited in pesticidal applications, its structural analogs highlight the role of thiophene carboxamides in agrochemical design .

Materials Science

The electron-deficient thiophene ring in N,N-dimethylthiophene-3-carboxamide makes it a candidate for:

  • Conductive Polymers: Thiophene derivatives are widely used in organic semiconductors.

  • Coordination Chemistry: The carboxamide group can act as a ligand for transition metals, facilitating catalyst design.

Comparative Analysis of Thiophene Carboxamides

The following table contrasts N,N-dimethylthiophene-3-carboxamide with structurally related compounds:

Compound NameCAS NumberKey Structural DifferencesApplications
N,N-Dimethylthiophene-2-carboxamide34861-74-8Carboxamide at 2-positionPharmaceutical intermediates
Thiophene-3-carboxylic acid88-13-1Carboxylic acid instead of amidePolymer synthesis
4,5-Dimethylthiophene-3-carboxamide59906-38-6Methyl groups at 4,5-positionsFungicide synthesis

Future Research Directions

Pharmacological Exploration

Despite limited current data, the compound’s bioisosteric potential (e.g., replacing benzene rings in drug candidates) warrants investigation into:

  • Antimicrobial Activity: Testing against Gram-positive/negative bacteria.

  • Kinase Inhibition: Screening for interactions with cancer-related kinases.

Process Optimization

  • Green Chemistry: Replacing toluene with biodegradable solvents (e.g., cyclopentyl methyl ether).

  • Catalysis: Exploring organocatalysts to reduce metal contamination in final products .

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